Cas no 2228696-60-2 (3-(2,6-difluoro-4-methoxyphenyl)-3-fluoropropan-1-amine)

3-(2,6-difluoro-4-methoxyphenyl)-3-fluoropropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(2,6-difluoro-4-methoxyphenyl)-3-fluoropropan-1-amine
- 2228696-60-2
- EN300-1772599
-
- インチ: 1S/C10H12F3NO/c1-15-6-4-8(12)10(9(13)5-6)7(11)2-3-14/h4-5,7H,2-3,14H2,1H3
- InChIKey: WEZHGYIOYZYVKN-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CC(=CC=1F)OC)F)CCN
計算された属性
- せいみつぶんしりょう: 219.08709849g/mol
- どういたいしつりょう: 219.08709849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 35.2Ų
3-(2,6-difluoro-4-methoxyphenyl)-3-fluoropropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1772599-0.25g |
3-(2,6-difluoro-4-methoxyphenyl)-3-fluoropropan-1-amine |
2228696-60-2 | 0.25g |
$1447.0 | 2023-09-20 | ||
Enamine | EN300-1772599-0.05g |
3-(2,6-difluoro-4-methoxyphenyl)-3-fluoropropan-1-amine |
2228696-60-2 | 0.05g |
$1320.0 | 2023-09-20 | ||
Enamine | EN300-1772599-0.1g |
3-(2,6-difluoro-4-methoxyphenyl)-3-fluoropropan-1-amine |
2228696-60-2 | 0.1g |
$1384.0 | 2023-09-20 | ||
Enamine | EN300-1772599-2.5g |
3-(2,6-difluoro-4-methoxyphenyl)-3-fluoropropan-1-amine |
2228696-60-2 | 2.5g |
$3080.0 | 2023-09-20 | ||
Enamine | EN300-1772599-10.0g |
3-(2,6-difluoro-4-methoxyphenyl)-3-fluoropropan-1-amine |
2228696-60-2 | 10g |
$6758.0 | 2023-05-27 | ||
Enamine | EN300-1772599-1g |
3-(2,6-difluoro-4-methoxyphenyl)-3-fluoropropan-1-amine |
2228696-60-2 | 1g |
$1572.0 | 2023-09-20 | ||
Enamine | EN300-1772599-5.0g |
3-(2,6-difluoro-4-methoxyphenyl)-3-fluoropropan-1-amine |
2228696-60-2 | 5g |
$4557.0 | 2023-05-27 | ||
Enamine | EN300-1772599-0.5g |
3-(2,6-difluoro-4-methoxyphenyl)-3-fluoropropan-1-amine |
2228696-60-2 | 0.5g |
$1509.0 | 2023-09-20 | ||
Enamine | EN300-1772599-10g |
3-(2,6-difluoro-4-methoxyphenyl)-3-fluoropropan-1-amine |
2228696-60-2 | 10g |
$6758.0 | 2023-09-20 | ||
Enamine | EN300-1772599-5g |
3-(2,6-difluoro-4-methoxyphenyl)-3-fluoropropan-1-amine |
2228696-60-2 | 5g |
$4557.0 | 2023-09-20 |
3-(2,6-difluoro-4-methoxyphenyl)-3-fluoropropan-1-amine 関連文献
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
3-(2,6-difluoro-4-methoxyphenyl)-3-fluoropropan-1-amineに関する追加情報
Research Brief on 3-(2,6-difluoro-4-methoxyphenyl)-3-fluoropropan-1-amine (CAS: 2228696-60-2): Recent Advances and Applications
The compound 3-(2,6-difluoro-4-methoxyphenyl)-3-fluoropropan-1-amine (CAS: 2228696-60-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique fluorinated aromatic and amine functional groups, exhibits promising pharmacological properties, making it a subject of intense investigation for potential therapeutic applications. Recent studies have explored its synthesis, mechanism of action, and biological activity, shedding light on its potential as a key intermediate or active pharmaceutical ingredient (API) in drug development.
One of the most notable advancements in the study of this compound is its role as a precursor or intermediate in the synthesis of novel bioactive molecules. Researchers have developed efficient synthetic routes to produce 3-(2,6-difluoro-4-methoxyphenyl)-3-fluoropropan-1-amine with high yield and purity, leveraging modern techniques such as flow chemistry and catalytic fluorination. These methods not only improve the scalability of production but also reduce environmental impact, aligning with the principles of green chemistry.
In terms of biological activity, recent in vitro and in vivo studies have demonstrated that this compound exhibits significant interactions with specific neurotransmitter systems, particularly those involving G-protein-coupled receptors (GPCRs). Preliminary findings suggest its potential utility in the treatment of neurological disorders, including depression and anxiety. The fluorinated aromatic moiety appears to enhance binding affinity and metabolic stability, which are critical factors in the development of CNS-targeted therapeutics.
Furthermore, structural analogs of 3-(2,6-difluoro-4-methoxyphenyl)-3-fluoropropan-1-amine have been investigated for their potential as enzyme inhibitors. For instance, recent research highlights its derivative's ability to selectively inhibit certain kinases involved in inflammatory pathways, offering a new avenue for anti-inflammatory drug development. These findings underscore the versatility of this compound as a scaffold for designing multifunctional drugs.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic and safety profiles of derivatives based on this scaffold. Current research is focused on structure-activity relationship (SAR) studies to identify modifications that enhance efficacy while minimizing off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.
In conclusion, 3-(2,6-difluoro-4-methoxyphenyl)-3-fluoropropan-1-amine (CAS: 2228696-60-2) represents a compelling case study in the intersection of chemical synthesis and biological discovery. Its unique structural features and diverse pharmacological potential make it a valuable candidate for further research and development. As the field progresses, continued exploration of its applications will likely yield innovative therapeutic solutions for unmet medical needs.
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